molecular formula C12H10N2O2 B15208704 2-(5-Methylfuran-2-yl)-1,3-benzoxazol-5-amine CAS No. 52331-79-0

2-(5-Methylfuran-2-yl)-1,3-benzoxazol-5-amine

Katalognummer: B15208704
CAS-Nummer: 52331-79-0
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: CHLFBRFQUCGAFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a furan ring fused with a benzoxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylfurfural with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Aminophenyl)benzo[d]oxazol-5-amine
  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine

Uniqueness

2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine is unique due to the presence of both a furan and a benzoxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, which can be advantageous in drug design and development.

Eigenschaften

CAS-Nummer

52331-79-0

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

2-(5-methylfuran-2-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H10N2O2/c1-7-2-4-11(15-7)12-14-9-6-8(13)3-5-10(9)16-12/h2-6H,13H2,1H3

InChI-Schlüssel

CHLFBRFQUCGAFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=NC3=C(O2)C=CC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.